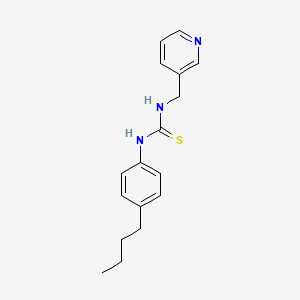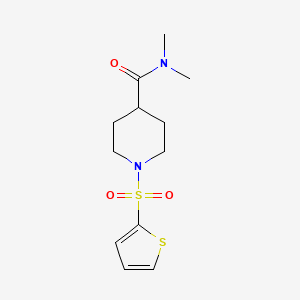![molecular formula C17H16ClN3O3 B4583027 2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)
2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid, often involves multi-step chemical reactions. These procedures may include the formation of key intermediates through reactions such as cyclization, nitration, and chlorination, followed by coupling reactions to introduce various functional groups. For instance, the synthesis of related benzimidazole compounds has been achieved through effective methods such as thermal heterocyclization, indicating the complexity and specificity required in synthesizing such molecules (Tkachuk et al., 2020).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including our compound of interest, is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the planarity of the benzimidazole moiety and its substitution patterns, which are crucial for the compound's biological activity and chemical reactivity. For example, structural studies on similar compounds have shown specific orientations of substituents and intramolecular interactions, which are essential for understanding the compound’s reactivity and potential applications (Abdel Ghani & Mansour, 2011).
Scientific Research Applications
Antimicrobial and Anthelmintic Applications
Research has shown that derivatives of benzimidazole, a core structure similar to the one you're interested in, have been synthesized and evaluated for their antimicrobial, anthelmintic, and cytotoxic activities. These compounds, including benzimidazolopeptides, have demonstrated moderate to good anthelmintic activity against various earthworm species and good antimicrobial activity against fungal strains like Candida albicans and Aspergillus niger, as well as bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. Some derivatives also possessed significant cytotoxic activity against certain cancer cell lines (Dahiya & Pathak, 2007).
Organic Magnetic Materials
Another application involves the synthesis and characterization of nitroxide radicals based on benzimidazole structures, which crystallize as dimeric pairs with hydrogen bond donors and acceptors. These compounds show antiferromagnetic exchange coupling, suggesting their potential use in organic magnetic materials. This underscores the role of hydrogen bonds in benzimidazole-based materials, either as structural scaffolding or as exchange linkers (Ferrer et al., 2001).
Synthesis of Novel Derivatives
The chemical reactivity of benzimidazole derivatives has been exploited in the synthesis of novel compounds with potential antimicrobial activity. For instance, the reaction of chloromethyl-1-methyl-1H-benzimidazole with ethyl 4-aminobenzoate and subsequent reactions have led to the creation of new derivatives evaluated for their in vitro antimicrobial activity, showcasing the versatility of benzimidazole compounds in synthesizing novel bioactive molecules (Abdellatif et al., 2013).
Fungicidal Activities
Benzimidazole derivatives have also been synthesized and evaluated for their fungicidal activities. For example, 2-chloromethyl-5H/methyl benzimidazoles condensed with different 2-substituted 5-mercapto-1,3,4-oxadiazoles and thiadiazoles have shown to be effective fungicides, potentially better than some commercially used ones (Mishra et al., 1993).
Corrosion Inhibition
New benzimidazole derivatives based on 8-hydroxyquinoline have been synthesized and characterized for their corrosion inhibition behavior on mild steel in HCl solution. These compounds, including those with hydroxynaphthalen-1-yl)methyl groups, have shown effective corrosion inhibition, with efficiencies reaching up to 97.7%. This research highlights the potential of benzimidazole derivatives in protecting metals from corrosion, showcasing their utility beyond biomedical applications (Rbaa et al., 2020).
properties
IUPAC Name |
2-chloro-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-20-14-6-3-10(7-15(14)21(2)17(20)24)9-19-11-4-5-12(16(22)23)13(18)8-11/h3-8,19H,9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUKSPWRAZZUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=CC(=C(C=C3)C(=O)O)Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)
![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)
![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)
![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)



![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)
![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)
![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)
![1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4583046.png)